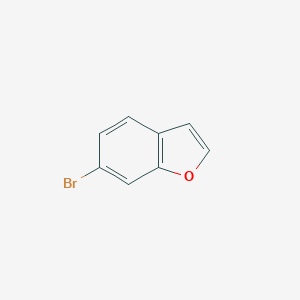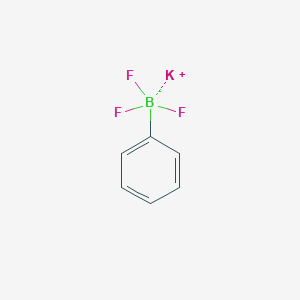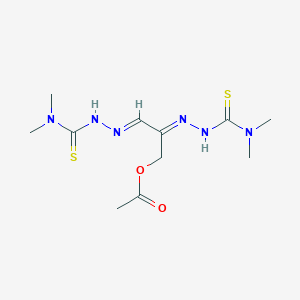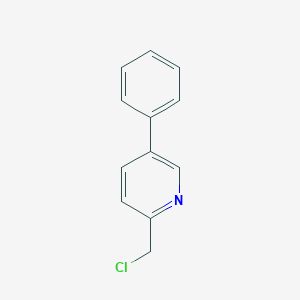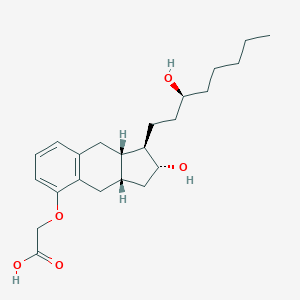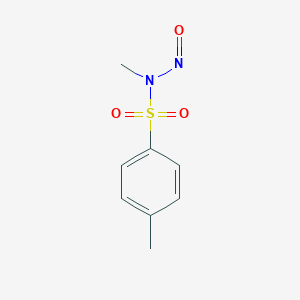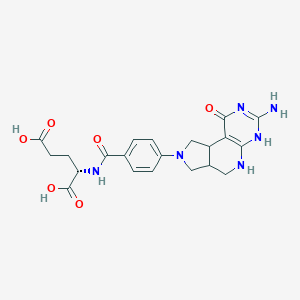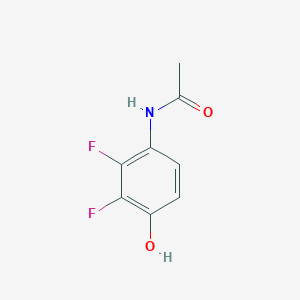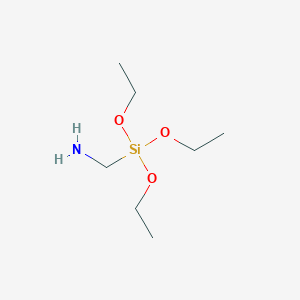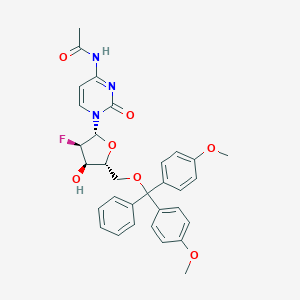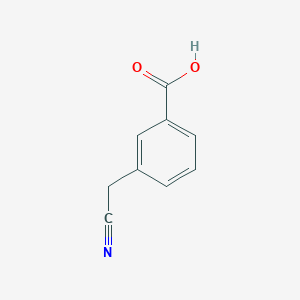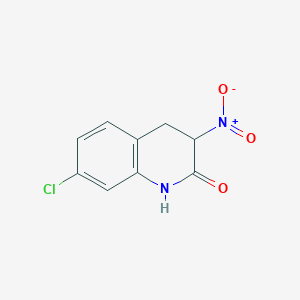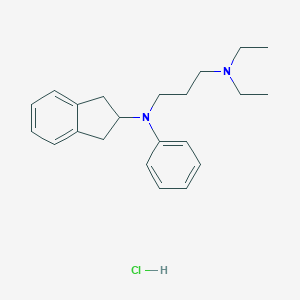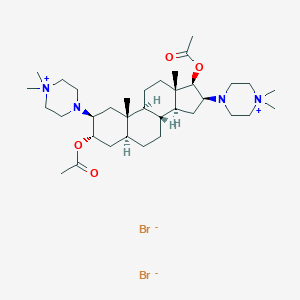![molecular formula C10H14O B120322 (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 156880-57-8](/img/structure/B120322.png)
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is also known as norbornadiene aldehyde and has the chemical formula C10H12O.2.1]heptane-2-carbaldehyde.
Mécanisme D'action
The mechanism of action of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is not well understood. However, studies have shown that the compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions, which make it a versatile compound for use in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde in lab experiments include its unique chemical structure, versatility, and potential applications in various fields of scientific research. However, the limitations of using the compound include its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. These include exploring its potential applications in drug discovery, organic synthesis, and materials science. Further studies are also needed to elucidate the compound's mechanism of action and its biochemical and physiological effects on biological systems. Additionally, efforts should be made to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a unique bicyclic compound that has potential applications in various fields of scientific research. Its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects are some of the limitations of using the compound in lab experiments. However, further research on the compound's potential applications and mechanism of action could lead to the development of new drugs, materials, and synthetic methods.
Méthodes De Synthèse
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through a multi-step reaction process. The first step involves the reaction of norbornadiene with vinyl magnesium bromide in the presence of a catalyst to form the corresponding vinyl norbornene. The second step involves oxidation of the vinyl norbornene using a suitable oxidizing agent to form the desired aldehyde product.
Applications De Recherche Scientifique
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde has shown potential applications in various fields of scientific research. The compound has been used as a starting material for the synthesis of various biologically active molecules, including natural products and pharmaceuticals. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
156880-57-8 |
|---|---|
Nom du produit |
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1 |
Clé InChI |
JCKKBRXWDBWAEP-JXUBOQSCSA-N |
SMILES isomérique |
C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O |
SMILES |
C=CC1C2CCC(C2)C1C=O |
SMILES canonique |
C=CC1C2CCC(C2)C1C=O |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



